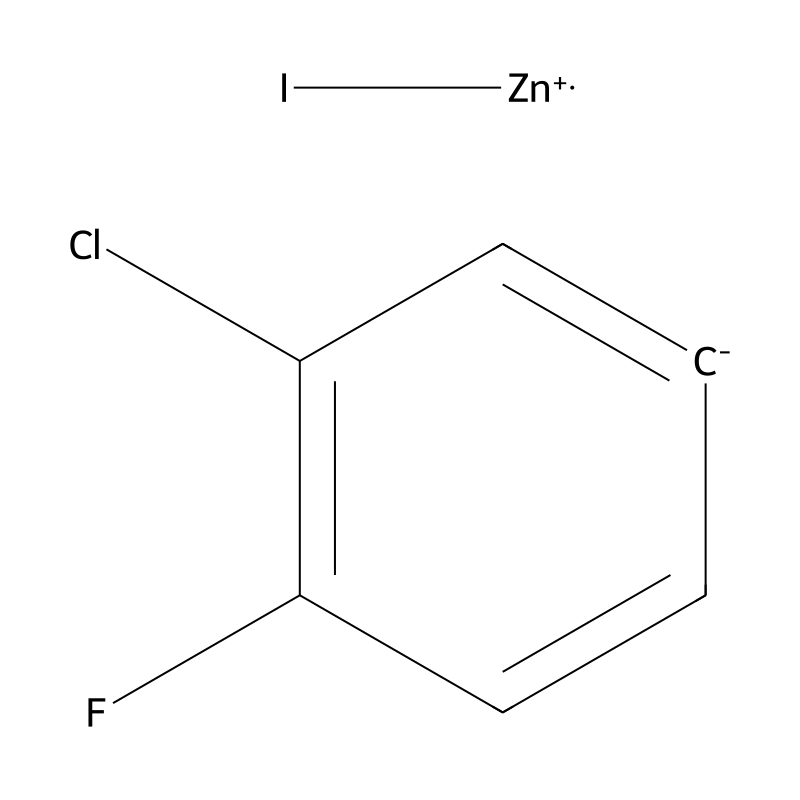3-Chloro-4-fluorophenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Applications:
-Chloro-4-fluorophenylzinc iodide is an organozinc compound, a class of chemicals where a zinc atom is directly bonded to an organic group. This specific compound finds use as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its applications include:
- Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of biaryl and vinylaryl bonds. 3-Chloro-4-fluorophenylzinc iodide can act as the nucleophilic coupling partner, reacting with various aryl or vinyl electrophiles to introduce the 3-chloro-4-fluoro-substituted phenyl group into the target molecule.
- Negishi Coupling: Similar to the Suzuki-Miyaura coupling, the Negishi reaction is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. 3-Chloro-4-fluorophenylzinc iodide can be used as the nucleophilic coupling partner to introduce the 3-chloro-4-fluoro-substituted phenyl group into various organic molecules.
- Stille Coupling: This copper-catalyzed cross-coupling reaction also forms carbon-carbon bonds. 3-Chloro-4-fluorophenylzinc iodide can be employed as the nucleophilic coupling partner in Stille couplings to introduce the desired functional group into the target molecule.
Advantages:
-Chloro-4-fluorophenylzinc iodide offers several advantages over other organozinc reagents:
- Stability: Compared to some organozinc compounds, 3-chloro-4-fluorophenylzinc iodide exhibits good stability under inert atmosphere, making it easier to handle and store.
- Reactivity: The presence of the electron-withdrawing chloro and fluoro substituents enhances the reactivity of the zinc atom, facilitating efficient coupling reactions.
- Versatility: The combination of the chloro and fluoro groups allows for further functionalization of the introduced moiety through subsequent reactions, providing diverse synthetic possibilities.
Current Research:
-Chloro-4-fluorophenylzinc iodide continues to be an actively explored building block in various research areas, including:
- Medicinal Chemistry: The compound is being investigated for the synthesis of novel bioactive molecules with potential therapeutic applications.
- Material Science: Researchers are exploring the use of 3-chloro-4-fluorophenylzinc iodide in the development of functional materials with specific properties.
- Organic Catalysis: The unique reactivity of this organozinc compound is being harnessed for the design of new and efficient catalysts for organic transformations.
3-Chloro-4-fluorophenylzinc iodide is an organozinc compound with the molecular formula C₆H₃ClFIZn. It features a phenyl ring substituted with chlorine and fluorine atoms, along with a zinc iodide moiety. This compound is characterized by its unique reactivity and role in various chemical transformations, particularly in coupling reactions and as a reagent in organic synthesis.
- Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds. The presence of both chlorine and fluorine enhances its reactivity compared to other organozinc reagents .
- Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in various substrates, facilitating the formation of new carbon-carbon bonds .
- Dehalogenation: Under certain conditions, it can facilitate the removal of halogens from organic substrates, contributing to the synthesis of more complex molecules .
The synthesis of 3-chloro-4-fluorophenylzinc iodide typically involves several steps:
- Formation of Grignard Reagent: The initial step often involves the reaction of 3-chloro-4-fluorobromobenzene with magnesium in dry ether to form the corresponding Grignard reagent.
- Zinc Halide Exchange: This Grignard reagent can then be treated with zinc iodide to yield 3-chloro-4-fluorophenylzinc iodide. This method allows for the incorporation of zinc while maintaining the integrity of the halogen substituents .
- Purification: The product is typically purified through filtration or chromatography to remove any unreacted starting materials or by-products.
3-Chloro-4-fluorophenylzinc iodide has several applications:
- Organic Synthesis: It is widely used as a building block in organic synthesis for constructing complex molecules, particularly in pharmaceutical chemistry.
- Material Science: Its reactivity makes it useful in developing new materials, including polymers and nanomaterials.
- Catalysis: It serves as a catalyst or catalyst precursor in various reactions, enhancing reaction rates and selectivity .
Research on interaction studies involving 3-chloro-4-fluorophenylzinc iodide focuses on its reactivity with various electrophiles. These studies reveal insights into its mechanism of action during cross-coupling reactions and its potential interactions with biological macromolecules. Understanding these interactions can help optimize its use in synthetic pathways and improve yields in
Several compounds share structural similarities with 3-chloro-4-fluorophenylzinc iodide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Chloro-4-methylphenylzinc iodide | Contains a methyl group instead of fluorine | Different electronic properties affecting reactivity |
| 4-Bromo-3-fluorophenylzinc iodide | Bromine instead of chlorine | Higher reactivity due to better leaving group |
| Phenylzinc iodide | No halogen substitutions | More stable but less reactive than halogenated variants |
| 2-Chloro-6-fluorophenylzinc iodide | Different substitution pattern | Alters sterics and electronics, affecting coupling efficiency |
The uniqueness of 3-chloro-4-fluorophenylzinc iodide lies in its specific combination of halogen substituents, which enhances its reactivity profile and applicability in diverse synthetic routes compared to other similar compounds.
This compound exemplifies how subtle changes in structure can significantly influence chemical behavior and potential applications across various fields.







